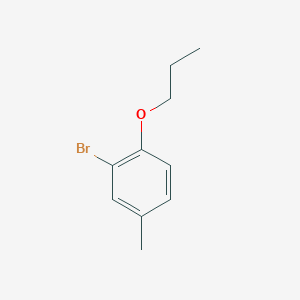

2-Bromo-4-methyl-1-propoxybenzene

Description

BenchChem offers high-quality 2-Bromo-4-methyl-1-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methyl-1-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJORYFGYFWDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-methyl-1-propoxybenzene CAS 99187-38-9 properties

This guide provides an in-depth technical analysis of 2-Bromo-4-methyl-1-propoxybenzene (CAS 99187-38-9), a specialized aryl ether intermediate used in the synthesis of pharmaceuticals and agrochemicals.

CAS: 99187-38-9 | Formula: C₁₀H₁₃BrO | Class: Aryl Propyl Ether / Aryl Halide

Executive Summary

2-Bromo-4-methyl-1-propoxybenzene is a bifunctional building block characterized by a lipophilic propoxy tail and a reactive bromine handle. It serves as a critical intermediate in medicinal chemistry, particularly for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. The compound allows researchers to introduce a specific steric and electronic profile into a scaffold: the propoxy group provides metabolic stability and hydrophobic interaction potential, while the bromine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki, Buchwald) or lithium-halogen exchange.

Chemical Identity & Physical Properties

The compound is an unsymmetrical ether derived from p-cresol. Its structural asymmetry allows for regioselective functionalization.

Table 1: Core Technical Data

| Property | Value / Description |

| CAS Registry Number | 99187-38-9 |

| IUPAC Name | 2-Bromo-4-methyl-1-propoxybenzene |

| Synonyms | 2-Bromo-4-methylphenyl propyl ether; 1-Propoxy-2-bromo-4-methylbenzene |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| SMILES | CCCOC1=C(C=C(C)C=C1)Br |

| Appearance | Clear to pale yellow liquid (Standard State) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |

| Storage Conditions | Sealed, dry, 2–8°C (Protect from light) |

Synthetic Methodology

The synthesis of 2-Bromo-4-methyl-1-propoxybenzene typically follows a Williamson Ether Synthesis pathway. This protocol is preferred for its high yield and operational simplicity, avoiding the regioselectivity issues associated with brominating the ether directly.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two precursors:

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-Bromo-4-methyl-1-propoxybenzene via O-alkylation.

Reagents:

-

2-Bromo-4-methylphenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 2-Bromo-4-methylphenol (1.0 eq) and anhydrous DMF (5 mL/mmol). Add

(2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: The suspension typically changes color (yellowing) as the phenoxide forms. -

Alkylation: Add 1-Bromopropane (1.2 eq) dropwise via a syringe or addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Endpoint: Disappearance of the phenol starting material.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

, filter, and concentrate in vacuo. -

Yield: Expect 85–95% yield as a pale oil.

Synthesis Workflow Diagram

Caption: Linear synthesis pathway starting from p-cresol, involving bromination followed by O-alkylation.

Reactivity & Applications in Drug Development

The utility of CAS 99187-38-9 lies in its orthogonal reactivity . The bromine atom is a "soft" handle for organometallic chemistry, while the propoxy group remains inert under most coupling conditions.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Reaction: Coupling with aryl/heteroaryl boronic acids using Pd(PPh3)4 or Pd(dppf)Cl2.

-

Application: Building biaryl scaffolds common in kinase inhibitors. The propoxy group provides a hydrophobic contact point in the enzyme pocket.

-

-

Buchwald-Hartwig Amination:

-

Reaction: Coupling with primary/secondary amines.

-

Application: Synthesis of aniline derivatives for GPCR ligands.

-

-

Lithium-Halogen Exchange:

-

Reaction: Treatment with n-BuLi at -78°C generates the aryl lithium species.

-

Application: Nucleophilic attack on aldehydes/ketones to form secondary/tertiary alcohols.

-

Structural Activity Relationship (SAR) Logic

-

Lipophilicity Tuning: The propyl chain increases LogP by approximately +1.5 units compared to the methyl ether (anisole). This is crucial for penetrating the Blood-Brain Barrier (BBB) or improving membrane permeability.

-

Metabolic Stability: The primary propyl ether is generally more stable to oxidative dealkylation than methyl ethers, though it can still undergo CYP450-mediated O-dealkylation.

-

Steric Shielding: The bromine at the ortho position forces the propoxy group out of planarity, potentially locking the conformation of the molecule—a desired trait for reducing entropic penalty upon binding to a receptor.

Reactivity Divergence Diagram

Caption: Divergent synthesis pathways utilizing the bromine handle for complex scaffold generation.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard profiles with similar alkyl aryl halides.

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling Precautions:

-

Handle in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents.

-

-

First Aid:

-

Skin: Wash with soap and water.

-

Eyes: Rinse cautiously with water for 15 minutes.

-

References

-

PubChem. (n.d.). Compound Summary: 2-Bromo-4-methylphenol (Precursor).[2][3][4][5] Retrieved from [Link]

-

European Patent Office. (1991). EP 0407217 A1: Pharmaceutically active compounds (PAF Antagonists).[2] Retrieved from

-

Google Patents. (2010). CN101279896B: Preparation of 2-bromo-4-methylphenol.[1][3] Retrieved from

Sources

- 1. Full text of "CRC Handbook Of Chemistry And Physics 97th Edition ( 2016)" [archive.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 4. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol - Google Patents [patents.google.com]

Chemical structure of 2-Bromo-4-methyl-1-propoxybenzene

The following technical guide provides an in-depth structural and synthetic analysis of 2-Bromo-4-methyl-1-propoxybenzene , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 99187-38-9 Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1][2]

Executive Summary & Structural Logic

2-Bromo-4-methyl-1-propoxybenzene is a trisubstituted benzene derivative serving as a high-value scaffold in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its utility stems from its orthogonal reactivity :

-

The Bromine Handle (C2): A site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1][2]

-

The Propoxy Tether (C1): Provides lipophilicity (LogP ~3.[2]8) and steric bulk, often used to optimize binding affinity in hydrophobic pockets of protein targets.[2]

-

The Methyl Group (C4): A metabolic handle (benzylic oxidation) and a probe for hydrophobic interactions.[2]

Unlike its ketone analog (2-bromo-4'-methylpropiophenone), which is a controlled substance precursor, this aryl ether is a stable, versatile building block for constructing biaryl systems.[1][2]

Physiochemical Profile

Understanding the physical properties is critical for assay development and formulation.[2]

| Property | Value | Technical Note |

| Physical State | Pale yellow oil / Low-melting solid | The propoxy chain disrupts crystal packing compared to the methoxy analog.[1][2] |

| LogP (Predicted) | 3.6 – 3.9 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.[2] |

| Boiling Point | ~270 °C (760 mmHg) | High boiling point allows for high-temperature coupling reactions without rapid evaporation.[1][2] |

| Density | ~1.25 g/cm³ | Denser than water due to the heavy bromine atom.[2] |

| H-Bond Acceptors | 1 (Ether Oxygen) | Weak acceptor; does not donate H-bonds.[1][2] |

| Rotatable Bonds | 3 | High flexibility in the propoxy tail.[2] |

Synthetic Pathways & Protocol

The most robust synthesis avoids direct bromination of the ether, which can lead to regioselectivity issues (ortho vs. para to the activating alkoxy group).[1][2] Instead, the Alkylation of 2-Bromo-4-methylphenol is the preferred industrial route.[1][2]

Route A: Williamson Ether Synthesis (Recommended)

This pathway guarantees the position of the bromine atom by installing it before the ether linkage.[1][2]

Step-by-Step Protocol

Reagents: 2-Bromo-4-methylphenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).[1][2]

-

Preparation: Charge a reaction vessel with 2-Bromo-4-methylphenol (e.g., 10 g) and anhydrous DMF (50 mL).

-

Deprotonation: Add K₂CO₃ (granular, anhydrous) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution may darken slightly.

-

Alkylation: Add 1-Bromopropane dropwise via a syringe or addition funnel to control the exotherm.[1][2]

-

Heating: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.[2] The starting phenol (lower Rf) should disappear.

-

Work-up (Self-Validating Step):

-

Cool to room temperature.[3]

-

Pour into ice-water (200 mL). The product is lipophilic and will separate as an oil.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M NaOH (to remove unreacted phenol—critical for purity) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Vacuum distillation or Silica Gel Chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis strategy ensuring regiochemical purity via early-stage bromination.[1][2]

Spectroscopic Characterization (Predicted)

Use these values to validate the structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.35 (d, J=2.0 Hz, 1H): H-3 (Aromatic, ortho to Br, meta to Methyl).[1]

-

δ 7.05 (dd, J=8.2, 2.0 Hz, 1H): H-5 (Aromatic, meta to Propoxy).[1]

-

δ 6.80 (d, J=8.2 Hz, 1H): H-6 (Aromatic, ortho to Propoxy).[1] Shielded by electron-donating ether.[1][2]

-

δ 3.95 (t, J=6.5 Hz, 2H): -O-CH₂ -CH₂-CH₃ (Deshielded by Oxygen).[1]

-

δ 2.28 (s, 3H): Ar-CH₃ .

¹³C NMR (100 MHz, CDCl₃)

-

Aromatic Carbons: ~153.0 (C-O), ~133.0 (C-3), ~130.0 (C-4), ~128.5 (C-5), ~113.0 (C-6), ~112.0 (C-Br).[1][2]

-

Aliphatic Carbons: ~70.5 (O-CH₂), ~22.8 (CH₂), ~20.5 (Ar-CH₃), ~10.8 (CH₃).[1][2]

Reactivity & Applications in Drug Discovery

The 2-bromo-4-methyl-1-propoxybenzene scaffold acts as a "molecular lego" piece.[1][2]

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Lithium-Halogen Exchange:

-

Buchwald-Hartwig Amination:

Visualization: Reactivity Flow

Figure 2: Divergent reactivity profile utilizing the C2-Bromine handle.[1][2]

Safety & Handling

-

Hazards: As an alkyl aryl ether with a halogen, treat as a potential skin irritant and eye irritant.[2]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the methyl group or ether cleavage over long periods.

-

Spill Cleanup: Absorb with sand or vermiculite.[1] Do not flush into drains due to high aquatic toxicity (common for lipophilic halo-aromatics).[1][2]

References

-

Chemical Structure & Identity: PubChem Compound Summary for CID 99187-38-9. National Center for Biotechnology Information (2024). Link

-

Synthetic Methodology (Phenol Alkylation): Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Link

-

Precursor Synthesis (Bromination): Regioselective bromination of phenols. Journal of Organic Chemistry. Link[1][2]

-

Reactivity (Cross-Coupling): Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich Technical Guides. Link

Sources

A Technical Guide to 2-Bromo-4-methyl-1-propoxybenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1-propoxybenzene (CAS No. 99187-38-9), a substituted aromatic ether. The document details the compound's core physicochemical properties, including its molecular formula and weight, and presents a proposed, scientifically-grounded synthetic pathway via the Williamson ether synthesis. It further explores the compound's expected chemical reactivity and potential applications as an intermediate in advanced organic synthesis, particularly in cross-coupling reactions. Crucially, this guide addresses and clarifies the common confusion with the structurally different ketone, 2-Bromo-4'-methylpropiophenone, to ensure methodological accuracy for researchers. Safety, handling, and storage protocols are also outlined to provide a complete operational framework for laboratory professionals.

Core Compound Identification and Properties

2-Bromo-4-methyl-1-propoxybenzene is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a propoxy group. The precise positioning of these functional groups is critical to its reactivity and physical properties.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 2-Bromo-4-methyl-1-propoxybenzene

-

CAS Number: 99187-38-9[1]

-

Molecular Formula: C₁₀H₁₃BrO[1]

-

SMILES: CCCOC1=C(C=C(C)C=C1)Br[1]

Physicochemical Data

The fundamental properties of 2-Bromo-4-methyl-1-propoxybenzene are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Liquid | |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.546 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Structural Representation

The molecular structure dictates the compound's chemical behavior. The electron-donating nature of the propoxy group and the methyl group, combined with the electron-withdrawing and sterically influential bromine atom, creates a unique electronic and steric environment on the aromatic ring.

Caption: Molecular Structure of 2-Bromo-4-methyl-1-propoxybenzene.

Important Distinction: Ether vs. Ketone

In chemical literature and supplier databases, 2-Bromo-4-methyl-1-propoxybenzene is often confused with 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7). The latter is a well-documented intermediate in the synthesis of pharmaceutical compounds and research chemicals, particularly substituted cathinones.[2][3]

It is imperative for researchers to distinguish between these two molecules:

-

2-Bromo-4-methyl-1-propoxybenzene (the subject of this guide): An ether , where an oxygen atom connects the aromatic ring to a propyl group.

-

2-Bromo-4'-methylpropiophenone: A ketone , featuring a carbonyl group (C=O) in a three-carbon chain attached to a 4-methylphenyl group, with bromine at the alpha position.

This structural difference results in vastly different chemical reactivities, applications, and safety profiles.

Synthesis and Reactivity

While specific literature on the synthesis of 2-Bromo-4-methyl-1-propoxybenzene is sparse, a logical and efficient pathway can be proposed based on fundamental principles of organic chemistry.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. In this context, the synthesis would proceed in two main stages:

-

Bromination of p-Cresol: The starting material, 4-methylphenol (p-cresol), is first selectively brominated at the ortho-position to the hydroxyl group to yield 2-Bromo-4-methylphenol. This is a standard electrophilic aromatic substitution.

-

Etherification: The resulting 2-Bromo-4-methylphenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile is then reacted with a propyl halide, such as 1-bromopropane, to form the desired ether product.

The choice of a non-protic polar solvent (e.g., DMF, acetone) is crucial for the etherification step to facilitate the SN2 mechanism and avoid competing side reactions.

Caption: Proposed Williamson Ether Synthesis workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system based on established chemical transformations. Disclaimer: This procedure should only be performed by trained professionals in a suitable laboratory environment with all necessary safety precautions.

Objective: To synthesize 2-Bromo-4-methyl-1-propoxybenzene from 2-Bromo-4-methylphenol.

Materials:

-

2-Bromo-4-methylphenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-4-methylphenol and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry.

-

Reagent Addition: Add 1-bromopropane to the mixture dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes any remaining acidic starting material and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Expected Reactivity and Potential Applications

The primary value of 2-Bromo-4-methyl-1-propoxybenzene in drug development and materials science lies in its potential as a versatile building block. The C-Br bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

Primary Application: Cross-Coupling Reactions The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with an organoboron reagent to form a biaryl linkage.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl bond.

These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler precursors.

Caption: Generic workflow for a Suzuki cross-coupling reaction.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-4-methyl-1-propoxybenzene is not widely available, its hazard profile can be inferred from its chemical class (halogenated aromatic ether). Prudent laboratory practices are mandatory.

Hazard Identification

-

Skin/Eye Contact: Assumed to be an irritant. Prolonged contact may cause dermatitis.[4]

-

Ingestion: May be harmful if swallowed.[4]

-

Inhalation: Vapors or mists may be irritating to the respiratory tract.

-

Environmental: Halogenated organic compounds should be prevented from entering waterways.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a flame-retardant lab coat.[4][5]

-

Ventilation: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Keep away from ignition sources.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1][6] The recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

2-Bromo-4-methyl-1-propoxybenzene is a chemical intermediate with significant potential for use in research and development, particularly within the pharmaceutical and materials science sectors. Its value is derived from the strategic placement of a reactive bromine handle on a substituted aromatic ether scaffold, making it a prime candidate for constructing complex molecules via cross-coupling chemistry. This guide has provided its core molecular and physical properties, a robust and logical synthetic protocol, and the necessary safety framework for its handling. By clarifying its identity and distinguishing it from similar-sounding compounds, this document serves as a reliable technical resource for scientists and researchers.

References

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-4-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (2025). Guide to 2-bromo-4'-methylpropiophenone Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

Sources

The Solubility Profile of 2-Bromo-4-methyl-1-propoxybenzene: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-1-propoxybenzene, a key intermediate in various fields of chemical synthesis. Understanding the solubility of this compound is paramount for its effective use in research, process development, and pharmaceutical applications. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss predictive modeling as a complementary tool.

Introduction to 2-Bromo-4-methyl-1-propoxybenzene

2-Bromo-4-methyl-1-propoxybenzene is a halogenated aromatic ether with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol .[1][2] Its structure, featuring a substituted benzene ring, imparts a degree of lipophilicity, which is a critical determinant of its solubility in various media. The presence of the bromine atom and the propoxy group further influences its polarity and potential for intermolecular interactions. While it serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its solubility is often a prerequisite for successful reaction design, purification, and formulation.[3][4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[5] This adage suggests that substances with similar polarities are more likely to be miscible. The solubility of 2-Bromo-4-methyl-1-propoxybenzene is therefore dictated by a balance of its structural features:

-

The Aromatic Ring and Alkyl Groups: The benzene ring, methyl group, and propoxy chain are nonpolar and contribute to the molecule's hydrophobic character. This suggests good solubility in nonpolar organic solvents.

-

The Ether Linkage and Bromine Atom: The oxygen atom in the propoxy group and the bromine atom introduce some polarity to the molecule. The ether oxygen can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. However, the molecule as a whole lacks hydrogen bond donating capabilities.[1]

Based on these features, it is anticipated that 2-Bromo-4-methyl-1-propoxybenzene will exhibit high solubility in nonpolar to moderately polar aprotic organic solvents and lower solubility in highly polar and protic solvents like water.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the solubility of 2-Bromo-4-methyl-1-propoxybenzene in a range of organic solvents. This method is based on the "excess solid" or shake-flask method, which is a reliable technique for determining thermodynamic solubility.[6]

Materials and Equipment

-

2-Bromo-4-methyl-1-propoxybenzene (ensure purity is characterized)

-

A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like UV-spectrometry or NMR.[6]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-1-methyl-4-propoxybenzene [sigmaaldrich.com]

- 3. jamaipanese.com [jamaipanese.com]

- 4. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. lifechemicals.com [lifechemicals.com]

Safety data sheet (SDS) for 2-Bromo-4-methyl-1-propoxybenzene

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methyl-1-propoxybenzene for Research Applications

Introduction

2-Bromo-4-methyl-1-propoxybenzene (CAS No. 99187-38-9) is an aromatic bromo-ether compound.[1] As with many halogenated organic molecules utilized in research and development, a nuanced understanding of its safety profile is paramount for protecting laboratory personnel and ensuring experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive safety framework specifically for researchers, scientists, and drug development professionals. By elucidating the causality behind safety protocols, this document empowers scientists to build a self-validating system of safety that is both robust and intuitive.

Core Hazard Profile and Scientific Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of a chemical's intrinsic hazards. 2-Bromo-4-methyl-1-propoxybenzene is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: ChemScene[1]

Causality of Hazards: The hazard profile is consistent with a lipophilic, halogenated aromatic compound. The propoxy and methyl groups increase the molecule's nonpolar character, potentially enhancing its ability to penetrate skin and mucous membranes.

-

Skin and Eye Irritation (H315, H319): Direct contact with the eyes or skin can lead to significant irritation.[1] The reactivity of the carbon-bromine bond and the compound's ability to disrupt cellular membranes are likely contributing factors. Prolonged or repeated exposure can defat the skin, leading to dermatitis.

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1] This necessitates handling the compound within a certified chemical fume hood to maintain airborne concentrations below any level that could cause irritation.

-

Oral Toxicity (H302): Ingestion is a significant route of exposure that can cause harm.[1] Strict prohibition of eating, drinking, or smoking in laboratory areas is a critical administrative control to prevent accidental ingestion.[2]

Exposure Controls: A Hierarchy of Protection

To mitigate the risks identified, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is required. This strategy follows the established hierarchy of controls, prioritizing the removal of the hazard wherever possible.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. For 2-Bromo-4-methyl-1-propoxybenzene, the following are mandatory:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[3]

-

Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation for emergency use in case of accidental contact.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is used in conjunction with, not as a replacement for, engineering controls. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Citation |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 1910.133 or EN166 standards. | Protects against splashes and vapors that can cause serious eye irritation (H319).[1][5][6] |

| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected for integrity before each use. | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Contaminated gloves must be removed and disposed of properly.[1][5][7] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[5][8] |

| Respiratory Protection | Not required under normal use in a fume hood. | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][6] |

Standard Operating Protocol for Safe Handling and Storage

Adherence to a detailed, step-by-step protocol is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as specified in the table above.

-

Locate the nearest spill kit, fire extinguisher, eyewash station, and safety shower.

-

Prepare all necessary equipment and reagents before handling the compound.

-

-

Aliquotting and Use:

-

Post-Handling:

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release.

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area, specifically between 2-8°C.[1]

-

Rationale: Refrigerated storage minimizes the vapor pressure of the compound, reducing the concentration of airborne vapors. A dry, sealed environment prevents potential degradation from atmospheric moisture.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[4]

Emergency Procedures: A Validated Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Accidental Spill Response Workflow

The following workflow provides a logical decision-making process for responding to a spill.

Caption: Workflow for responding to an accidental spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5][8]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5][9]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][6][11]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][8]

Disposal Considerations

2-Bromo-4-methyl-1-propoxybenzene and any materials contaminated with it must be treated as hazardous waste.

-

Collection: Collect waste in a suitable, properly labeled, and tightly closed container.[10][12]

-

Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to reach any sewage system or waterway.[3][13]

References

- Echemi. (n.d.). 2-bromo-4-methylpropiophenone SDS, 1451-82-7 Safety Data Sheets.

- TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- Fisher Scientific. (2015, March 4). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- TCI AMERICA. (n.d.). SAFETY DATA SHEET.

- Cayman Chemical. (2025, October 21). Safety Data Sheet.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Bromo-4-methylphenol.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-methylpropiophenone.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Cole-Parmer. (2006, January 11). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.

- ChemScene. (n.d.). 2-Bromo-4-methyl-1-propoxybenzene.

- Echemi. (n.d.). 1-Bromo-4-(bromomethyl)-2-methoxybenzene Safety Data Sheets.

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. canbipharm.com [canbipharm.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.es [fishersci.es]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

1-Propoxy-2-bromo-4-methylbenzene IUPAC name

An In-depth Technical Guide to 2-Bromo-1-propoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-1-propoxy-4-methylbenzene (CAS No. 99187-38-9), a substituted aryl alkyl ether with significant potential as an intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document elucidates the compound's formal nomenclature, physicochemical properties, and detailed spectroscopic profile. The primary focus is a deep dive into its synthesis via the Williamson ether synthesis, including a step-by-step experimental protocol and a mechanistic explanation grounded in established chemical principles. Furthermore, the guide explores the strategic importance of its structural motifs—the aryl ether linkage and the bromine substituent—in the context of drug design and molecular engineering, offering insights for researchers and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The systematic IUPAC name for the compound is 2-Bromo-4-methyl-1-propoxybenzene . The numbering of the benzene ring begins at the carbon atom bearing the propoxy group, which is given priority, and proceeds to give the bromine atom the lowest possible locant.

-

Synonyms: 1-Propoxy-2-bromo-4-methylbenzene, 2-Bromo-4-methylphenyl propyl ether

-

CAS Number: 99187-38-9[1]

-

Molecular Formula: C₁₀H₁₃BrO[1]

-

Molecular Weight: 229.11 g/mol [1]

The chemical structure consists of a benzene ring substituted with a propoxy group, a bromine atom, and a methyl group at positions 1, 2, and 4, respectively.

Caption: Williamson ether synthesis workflow.

-

Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of 2-bromo-4-methylphenol. This generates the sodium 2-bromo-4-methylphenoxide salt and hydrogen gas.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the primary carbon atom of 1-bromopropane from the backside relative to the bromine atom.

-

Concerted Bond Formation/Breakage: In a single, concerted step, the C-O bond forms as the C-Br bond breaks, leading to an inversion of configuration at the electrophilic carbon (though not relevant here as it is not a stereocenter). [2]The final products are 2-Bromo-1-propoxy-4-methylbenzene and sodium bromide.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-methylphenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

1-Bromopropane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Phenol Dissolution: 2-Bromo-4-methylphenol (1.0 eq) is dissolved in anhydrous DMF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise over 15 minutes. Causality: Slow addition is critical to control the evolution of hydrogen gas. The reaction is performed at 0 °C to moderate the exothermic reaction. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Alkyl Halide Addition: 1-Bromopropane (1.2 eq) is added dropwise via syringe.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl to destroy any excess NaH. The mixture is then transferred to a separatory funnel and partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Washing: The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-1-propoxy-4-methylbenzene.

Part 3: Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected data are summarized below.

| Spectrum Type | Expected Observations |

| ¹H NMR | ~7.2 ppm (d, 1H): Aromatic proton ortho to methyl. ~7.0 ppm (dd, 1H): Aromatic proton ortho to bromo. ~6.8 ppm (d, 1H): Aromatic proton ortho to propoxy. ~3.9 ppm (t, 2H): -OCH₂- protons of the propoxy group. ~2.3 ppm (s, 3H): -CH₃ protons. ~1.8 ppm (sextet, 2H): -CH₂- protons of the propoxy group. ~1.0 ppm (t, 3H): -CH₃ protons of the propoxy group. |

| ¹³C NMR | ~155 ppm: Aromatic C-O. ~135 ppm: Aromatic C-CH₃. ~132, 128, 115 ppm: Other aromatic carbons. ~112 ppm: Aromatic C-Br. ~71 ppm: -OCH₂- carbon. ~22 ppm: -CH₂- carbon. ~21 ppm: Aromatic -CH₃ carbon. ~10 ppm: Propoxy -CH₃ carbon. |

| IR Spectroscopy | ~2960-2850 cm⁻¹: C-H stretching (alkane). ~1580, 1480 cm⁻¹: C=C stretching (aromatic). ~1250 and ~1050 cm⁻¹: Strong, characteristic C-O stretching bands for an aryl alkyl ether. [3][4][5]~600-800 cm⁻¹: C-Br stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): A pair of peaks at m/z 228 and 230 of nearly equal intensity, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Part 4: Applications in Research and Drug Development

While 2-Bromo-1-propoxy-4-methylbenzene is primarily a synthetic intermediate, its structural components are highly relevant to drug discovery and materials science.

The Role of the Aryl Ether Linkage

The aryl ether linkage is a common and stable scaffold found in numerous FDA-approved drugs and biologically active natural products. It provides a robust connection between aromatic and aliphatic regions of a molecule, contributing to the overall three-dimensional shape required for target binding.

Strategic Importance of Bromine Substitution

The introduction of a bromine atom onto a molecular scaffold is a well-established strategy in medicinal chemistry to modulate pharmacological properties. [6][7]

-

Increased Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. [7]* Metabolic Blocking: Bromine can be placed at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). Its presence can block this metabolic pathway, thereby increasing the drug's half-life and duration of action. [6]* Halogen Bonding: The bromine atom possesses a "sigma-hole"—a region of positive electrostatic potential on the outer side of the halogen. This allows it to act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a biological target's active site. [6]This can lead to enhanced binding affinity and selectivity.

-

Radiolabeling: The availability of bromine radioisotopes, such as ⁷⁶Br, makes brominated compounds potential candidates for development as Positron Emission Tomography (PET) imaging agents for diagnostic purposes. [8] As a building block, 2-Bromo-1-propoxy-4-methylbenzene can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the C-Br bond is selectively activated to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Part 5: Conclusion

2-Bromo-1-propoxy-4-methylbenzene is a well-defined chemical entity whose synthesis is reliably achieved through the Williamson ether synthesis. Its structure is readily confirmed by standard spectroscopic techniques. For researchers, scientists, and drug development professionals, its value lies not as an end-product but as a versatile intermediate. The strategic placement of the bromo, propoxy, and methyl groups provides multiple handles for further chemical modification and allows for the exploration of how these functionalities can be used to fine-tune the biological activity and pharmacokinetic properties of larger, more complex molecules.

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. (2022). Available from: [Link]

-

Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

PubChem. 1-Bromo-4-(2-methylpropoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024). Available from: [Link]

-

Royal Society of Chemistry. The electron spin resonance spectra of alkyl aryl ether radical cations. Available from: [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-n-propylphenol. Available from: [Link]

-

Quimicaorganica.org. IR spectrum: Ethers. Available from: [Link]

-

PubChem. 2-Bromo-1-methyl-4-propylbenzene. National Center for Biotechnology Information. Available from: [Link]

-

UNI ScholarWorks. Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. Available from: [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. (2024). Available from: [Link]

-

Patsnap. Preparation of 2-bromo-4-methylphenol - Eureka. (2010). Available from: [Link]

-

PubChem. 1-Bromo-4-(2-methylpropyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

- Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

-

QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link]

- Google Patents. US4954648A - Method for the bromination of aromatic compound.

-

PMC. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Propylation of 2-Bromo-p-Cresol Using Propyl Bromide: An In-Depth Technical Guide

This document provides a comprehensive guide for the synthesis of 2-bromo-4-methyl-1-propoxybenzene through the propylation of 2-bromo-p-cresol using propyl bromide. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction

The O-alkylation of phenols, a fundamental transformation in organic synthesis, is critical for the production of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] The Williamson ether synthesis, a classic and versatile method, provides a reliable pathway for the formation of ethers from an alkoxide and an alkyl halide.[3][4][5] This guide details the application of this method to the specific synthesis of 2-bromo-4-methyl-1-propoxybenzene, a compound with potential applications as a building block in medicinal chemistry and materials science.[1]

The reaction involves the deprotonation of the hydroxyl group of 2-bromo-p-cresol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propyl bromide in an SN2 reaction to yield the desired ether product.[3][6] Careful control of reaction conditions is paramount to ensure high yields and minimize potential side reactions.

Reaction Mechanism and Rationale

The propylation of 2-bromo-p-cresol proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[3][6] The key steps are outlined below:

-

Deprotonation: The phenolic proton of 2-bromo-p-cresol is acidic and is readily removed by a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding potassium phenoxide.[7] Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the primary carbon atom of propyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom.

-

Displacement of the Leaving Group: The attack of the phenoxide occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide ion, a good leaving group. This concerted process results in the formation of the ether linkage.

The choice of a primary alkyl halide like propyl bromide is crucial as it is highly susceptible to SN2 reactions and less prone to elimination reactions, which can be a competing pathway with secondary or tertiary alkyl halides.[4][6][8]

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the propylation of 2-bromo-p-cresol.

Experimental Workflow

Sources

- 1. jamaipanese.com [jamaipanese.com]

- 2. EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]

Application Notes & Protocols: Formation of 2-Propoxy-5-methylphenylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent 2-propoxy-5-methylphenylmagnesium bromide from its corresponding aryl halide, 2-Bromo-4-methyl-1-propoxybenzene. Grignard reagents are powerful carbon-centered nucleophiles that are indispensable in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety considerations. Adherence to these guidelines is paramount for ensuring a successful and safe synthesis.

Introduction and Scientific Background

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis.[2][3] These organomagnesium halides (R-Mg-X) are prepared by the reaction of an organic halide with magnesium metal.[4] The resulting Grignard reagent effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophilic one.[5] This "umpolung" allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[6][7]

The formation of 2-propoxy-5-methylphenylmagnesium bromide involves the insertion of magnesium into the carbon-bromine bond of 2-Bromo-4-methyl-1-propoxybenzene. This process is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.[1][8] The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium center.[1][5]

Mechanism of Grignard Reagent Formation

The precise mechanism of Grignard reagent formation is complex and occurs on the surface of the magnesium metal.[9][10] It is generally accepted to proceed through a radical mechanism.[9][11] The initial step involves the transfer of a single electron from the magnesium metal to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion. The aryl radical then reacts with the magnesium surface to form the organomagnesium halide.

Pre-Reaction Preparations and Safety

WARNING: Grignard reagents are highly reactive, flammable, and can be pyrophoric.[12][13][14] The reaction is exothermic and can become vigorous.[14][15] A thorough risk assessment must be conducted before commencing any work.[12]

Hazard Identification and Mitigation

| Hazard | Description | Control Measures |

| Pyrophoricity/Air & Moisture Reactivity | Grignard reagents can ignite spontaneously on contact with air or moisture.[12][16] | Work under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[12] Use anhydrous solvents and glassware.[16] |

| Flammability | Ethereal solvents like THF and diethyl ether are highly flammable.[15] | No open flames. Use a well-controlled heating source like a sand or oil bath.[14] |

| Exothermic Reaction | The formation and quenching of Grignard reagents are highly exothermic and can lead to runaway reactions.[12][14] | Slow, controlled addition of reagents. Have an ice-water bath readily available to manage the reaction temperature.[15] |

| Corrosivity | Grignard reagents are corrosive.[13] | Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[13][17] |

Glassware and Reagent Preparation

-

Glassware: All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be thoroughly cleaned, dried in an oven at >120 °C overnight, and assembled while hot to prevent the adsorption of atmospheric moisture.[15] The apparatus should be allowed to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagents:

-

Magnesium Turnings: Use fresh, high-quality magnesium turnings.

-

2-Bromo-4-methyl-1-propoxybenzene: Ensure the starting material is pure and dry.

-

Solvent (Anhydrous THF or Diethyl Ether): Use freshly distilled or commercially available anhydrous solvent. Tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating properties.[5][14]

-

Experimental Protocol: Synthesis of 2-Propoxy-5-methylphenylmagnesium Bromide

This protocol outlines the steps for the laboratory-scale synthesis of the target Grignard reagent.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| Magnesium Turnings | 1.2 equivalents |

| 2-Bromo-4-methyl-1-propoxybenzene | 1.0 equivalent |

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution |

| Iodine (I₂) | A single crystal (for activation) |

| Three-neck round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Addition funnel | |

| Magnetic stirrer and stir bar | |

| Inert gas supply (N₂ or Ar) | |

| Heating mantle or oil bath | |

| Ice-water bath |

Step-by-Step Procedure

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine.[15] The iodine will react with the magnesium surface, disrupting the passivating layer of magnesium oxide.[1] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and then subsides. Allow the flask to cool to room temperature.

-

Initiation of Reaction: Add a small portion (approximately 10%) of the 2-Bromo-4-methyl-1-propoxybenzene solution in anhydrous THF to the magnesium turnings. The reaction is often subject to an induction period.[1] Signs of initiation include gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming of the flask may be required.[18]

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of 2-Bromo-4-methyl-1-propoxybenzene dropwise from the addition funnel at a rate that maintains a gentle reflux.[2] The reaction is exothermic, and an ice-water bath should be used to control the temperature if the reflux becomes too vigorous.[15]

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear cloudy and grayish-brown.

Diagram: Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for Grignard Reagent Synthesis.

Post-Reaction Handling and Analysis

Titration of the Grignard Reagent

The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. Several titration methods are available. A common method involves titration against a known concentration of a protic reagent, like 2-butanol, using an indicator such as 1,10-phenanthroline.[19] Another method involves reacting a known volume of the Grignard solution with an excess of iodine, followed by back-titration of the remaining iodine with a standard sodium thiosulfate solution.[20][21]

Simplified Titration Protocol (using an indicator):

-

To a flame-dried vial under an inert atmosphere, add a small amount of a suitable indicator (e.g., 1,10-phenanthroline).

-

Add a precise volume of a standard solution of a secondary alcohol (e.g., 2-butanol in dry THF).

-

Slowly add the Grignard reagent solution via syringe until a persistent color change is observed, indicating the endpoint.[19]

-

Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint.

Storage

If not used immediately, the Grignard reagent solution should be stored under an inert atmosphere in a tightly sealed container. For longer-term storage, refrigeration is recommended to minimize decomposition.

Quenching and Work-up Procedures

CAUTION: Quenching a Grignard reaction is highly exothermic and can be violent if not performed correctly.[12][22]

Safe Quenching Protocol

-

Cool the reaction mixture in an ice-water bath.[22]

-

Slowly and dropwise, add a quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder and often preferred alternative to water or dilute acids.[12]

-

Be mindful of a potential induction period before the quenching reaction becomes vigorous.[22]

-

Once the initial vigorous reaction has subsided, the mixture can be further treated with dilute acid (e.g., 1 M HCl) to dissolve any remaining magnesium salts.[8]

Product Isolation (for subsequent reactions)

After the Grignard reagent has reacted with an electrophile and the reaction has been quenched, the organic product is typically isolated by liquid-liquid extraction.

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8]

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Applications in Drug Development

The 2-propoxy-5-methylphenyl magnesium bromide reagent is a valuable building block in medicinal chemistry. The propoxy group can influence the pharmacokinetic properties of a molecule, while the substituted phenyl ring provides a scaffold for further functionalization. This Grignard reagent can be used to introduce the 2-propoxy-5-methylphenyl moiety into a target molecule, which is a common strategy in the synthesis of novel therapeutic agents. For instance, it can be reacted with various electrophiles to create more complex structures, such as tertiary alcohols or ketones, which are precursors to a wide range of biologically active compounds.[7]

Diagram: Reaction Mechanism of Grignard Formation

Caption: Simplified Radical Mechanism of Grignard Formation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Reaction fails to initiate | - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure aryl halide | - Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1] - Ensure all glassware is rigorously dried and use anhydrous solvent. - Purify the starting material. |

| Low yield of Grignard reagent | - Reaction with atmospheric moisture or oxygen - Side reactions (e.g., Wurtz coupling) | - Maintain a positive pressure of inert gas throughout the reaction. - Ensure slow, controlled addition of the aryl halide to minimize localized high concentrations.[3] |

| Formation of a significant amount of biphenyl byproduct | - Wurtz-type coupling of the aryl halide. | - This is favored by higher temperatures and concentrations of the aryl halide.[3] Ensure slow addition and maintain a moderate reaction temperature. |

Conclusion

The successful formation of 2-propoxy-5-methylphenylmagnesium bromide is contingent upon careful attention to anhydrous and anaerobic reaction conditions. This guide provides a robust framework for its synthesis, emphasizing safety, mechanistic understanding, and practical application. By following these protocols, researchers can confidently prepare this versatile Grignard reagent for use in a multitude of synthetic endeavors, particularly within the realm of drug discovery and development.

References

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available at: [Link]

-

University of California, Davis. Formation of Grignard Reagents from Organic Halides. Available at: [Link]

-

Filo. (2023, October 1). How do you titrate Grignard reagents? Available at: [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

-

University of California, Berkeley. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. Grignard reagent. Available at: [Link]

-

Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]

-

American Chemical Society. Grignard Reaction. Available at: [Link]

-

Scribd. Titration Grignard and BuLi. Available at: [Link]

-

ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Available at: [Link]

-

Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]

-

Research and Reviews: Open Access Journals. (2021, October 25). A Report on Reagents and its Quenching Methods. Available at: [Link]

-

Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. Available at: [Link]

-

Organic Syntheses. Asymmetric Synthesis of Perfluorobutanesulfinamide. Available at: [Link]

-

BYJU'S. Grignard Reagent. Available at: [Link]

-

Chemistry LibreTexts. (2021, August 15). Grignards - Quenching Reactions. Available at: [Link]

-

University of Massachusetts Boston. The Grignard Reaction. Available at: [Link]

-

California State University, Sacramento. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

-

University of California, Irvine. Grignard Reaction. Available at: [Link]

-

Winthrop University. The Grignard Reaction. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

University of Missouri–Kansas City. Grignard Reaction. Available at: [Link]

-

Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 66A(4), 313. Available at: [Link]

-

Clark, J. (2000). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. dchas.org [dchas.org]

- 14. acs.org [acs.org]

- 15. quora.com [quora.com]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. researchgate.net [researchgate.net]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. scribd.com [scribd.com]

- 20. chemtips.wordpress.com [chemtips.wordpress.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Alkylation of 2-bromo-4-methylphenol

Welcome to the technical support center for the alkylation of 2-bromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the O-alkylation of 2-bromo-4-methylphenol, a reaction most commonly achieved via the Williamson ether synthesis.[1]

Question 1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer: Low conversion is a common but solvable issue in Williamson ether synthesis. It typically points to problems with reagents, reaction conditions, or the formation of the key nucleophile—the phenoxide.

Causality Analysis & Corrective Actions:

-

Incomplete Deprotonation of the Phenol: The reaction's success hinges on the quantitative conversion of the weakly acidic 2-bromo-4-methylphenol to its highly nucleophilic phenoxide conjugate base.

-

Cause: The base used may be too weak or has degraded. For instance, an old container of sodium hydride (NaH) may appear gray instead of white, indicating oxidation and loss of activity.[2] Similarly, potassium carbonate (K₂CO₃) can absorb atmospheric moisture, reducing its efficacy.

-

Solution: Use a sufficiently strong and fresh base. For phenols, common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH).[2][3] When using solid bases, ensure they are finely powdered to maximize surface area. Always use freshly opened or properly stored reagents.

-

-

Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.

-

Cause: Water will react with strong bases (like NaH) and can hydrolyze the alkyl halide, consuming your reagents in non-productive pathways.[2][4]

-

Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, which can be obtained commercially or prepared by distillation over an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

-

-

Insufficient Reaction Temperature or Time: The Sₙ2 reaction has a specific activation energy that must be overcome.

-

Cause: The reaction may be running too cold, leading to a sluggish rate. Conversely, insufficient reaction time will naturally lead to incomplete conversion.

-

Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical temperature range for this synthesis is 50-100 °C.[5] If the reaction stalls at a lower temperature, cautiously increase the heat in increments of 10-15 °C. Extend the reaction time if starting materials are still present after the initially planned duration.

-

-

Poor Solubility of Reagents: If the phenoxide salt is not soluble in the reaction solvent, the reaction will be slow or may not occur at all.

-

Cause: The choice of solvent is critical. For instance, the potassium salt of your phenol may have limited solubility in a less polar solvent like THF.

-

Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), which are excellent at solvating cations while leaving the anion (the nucleophile) reactive.[5] Alternatively, consider using a phase-transfer catalyst.

-

Question 2: My main product is contaminated with a significant amount of an alkene. How can I minimize this elimination side reaction?

Answer: The formation of an alkene indicates that the competing E2 elimination reaction is out-competing the desired Sₙ2 substitution. This is a classic problem, especially when using sterically hindered or secondary/tertiary alkyl halides.[5][6]

Causality Analysis & Corrective Actions:

-

Structure of the Alkylating Agent: The phenoxide is not only a good nucleophile but also a strong base.

-

Cause: The structure of the alkyl halide is the single most important factor. Primary alkyl halides are best for Sₙ2 reactions. Secondary halides give a mixture of substitution and elimination, while tertiary halides almost exclusively yield the elimination product.[1]

-

Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. For example, to synthesize an isopropyl ether, it is far better to use sodium isopropoxide and a methyl halide than sodium methoxide and an isopropyl halide.[5]

-

-

High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[5]

-

Cause: Running the reaction at an unnecessarily high temperature will favor the E2 pathway.

-

Solution: Lower the reaction temperature. Find the lowest temperature at which the Sₙ2 reaction proceeds at a reasonable rate. You may need to run the reaction for a longer period at a lower temperature to achieve full conversion while minimizing the alkene byproduct.

-

Question 3: I am observing byproducts that suggest alkylation on the aromatic ring (C-alkylation) instead of the oxygen. How can I improve O-alkylation selectivity?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[7] While O-alkylation is generally the kinetically favored pathway, certain conditions can promote C-alkylation.[8][9]

Causality Analysis & Corrective Actions:

-

Solvent Effects: The choice of solvent plays a pivotal role in directing the alkylation site.

-